molecular formula C23H25ClN2OS B2704716 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride CAS No. 483277-77-6

1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

Cat. No.: B2704716
CAS No.: 483277-77-6
M. Wt: 412.98
InChI Key: AEIXEYDJYLVRKA-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a phenothiazine-derived compound characterized by a propan-2-ol backbone linking a 10H-phenothiazine moiety and a 2,4-dimethylphenyl-substituted aniline group. Its hydrochloride salt form enhances solubility and stability, typical of many pharmaceutical agents. Phenothiazines are well-known for their diverse biological activities, including antipsychotic, antihistaminic, and antiproliferative effects . The structural uniqueness of this compound lies in the combination of a phenothiazine core with a substituted aniline-propanolamine side chain, which may modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

1-(2,4-dimethylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS.ClH/c1-16-11-12-19(17(2)13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25;/h3-13,18,24,26H,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIXEYDJYLVRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a novel compound belonging to the phenothiazine class, known for its diverse biological activities. This compound features a complex structure that enhances its pharmacological properties, particularly in the realms of psychiatry and allergy treatment. Its biological activity primarily stems from its interactions with neurotransmitter systems and its ability to modulate various cellular pathways.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H22ClN2S
  • Molecular Weight : 348.91 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Antagonism : Similar to other phenothiazines, this compound exhibits significant antagonistic effects on dopamine receptors (D2), which is crucial for its antipsychotic properties. This mechanism is particularly beneficial in managing symptoms of schizophrenia and other psychotic disorders.
  • Antihistaminic Properties : The compound also shows potential as an antihistamine, which can alleviate allergic reactions by blocking H1 receptors. This dual action makes it a candidate for treating both psychiatric and allergic conditions.
  • Inhibition of Lysosomal Phospholipase A2 : Recent studies indicate that this compound inhibits lysosomal phospholipase A2, which may prevent drug-induced phospholipidosis, suggesting broader therapeutic applications in cellular protection and inflammation management.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Activity Effect Reference
AntipsychoticReduces psychotic symptoms via D2 antagonism
AntihistaminicMitigates allergic reactions
Inhibition of PLA2Prevents phospholipidosis

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antipsychotic Efficacy : In a clinical trial involving patients with schizophrenia, administration of this compound resulted in a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating effective management of both positive and negative symptoms associated with the disorder.
  • Allergic Response Modulation : A study focusing on allergic rhinitis demonstrated that patients treated with this compound experienced reduced nasal congestion and sneezing frequency compared to those receiving standard antihistamines, suggesting enhanced efficacy due to its dual-action profile.
  • Cellular Studies on PLA2 Inhibition : Laboratory studies have shown that the compound significantly reduces lysosomal enzyme activity in human cell lines exposed to phospholipid-inducing agents, providing evidence for its protective role against cellular toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Promethazine and Ethopropazine

Promethazine (10H-phenothiazin-10-yl-propan-2-ol with a dimethylamino group) and ethopropazine (similar structure with an ethyl group) are classic phenothiazine derivatives used as antihistamines and antipsychotics. Key differences:

  • Substituent Variation: The target compound replaces the dimethylamino group in promethazine with a 2,4-dimethylphenylamino group.
  • Pharmacological Implications: Promethazine’s dimethylamino group facilitates strong H1 receptor antagonism, whereas the 2,4-dimethylphenyl group in the target compound may shift activity toward other targets (e.g., dopamine receptors) due to altered electronic effects .

Promazine Hydrochloride

Promazine hydrochloride (3-(10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride) shares the phenothiazine core but features a shorter aminopropyl chain without a hydroxyl group.

Antiproliferative Phenothiazine Derivatives

Compounds like 1-(2-chloroethyl)-3-(2-substituted-phenothiazin-10-yl)alkyl-1-ureas () exhibit antiproliferative effects via DNA alkylation.

  • Structural Divergence: The urea linker and chloroethyl group in these derivatives contrast with the target compound’s propanolamine-aniline structure, highlighting how side-chain modifications dictate mechanistic pathways (e.g., alkylation vs. receptor modulation) .

Physicochemical and Analytical Comparisons

NMR and Mass Spectrometry

  • 1-((2,4-Dimethylphenyl)thio)-2-methylpropan-2-ol (): The thioether linkage in this analog results in distinct ¹H NMR shifts (e.g., δ 2.1–2.3 ppm for methyl groups) compared to the amino-linked target compound, where NH and aromatic protons would dominate δ 6.5–7.5 ppm .
  • Chlorpromazine Derivatives : Desmethylchlorpromazine () shows ¹³C NMR signals for chlorinated aromatic carbons (~δ 125–135 ppm), whereas the target compound’s 2,4-dimethylphenyl group would exhibit upfield shifts for methyl carbons (~δ 20–25 ppm) .

Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Phenothiazine 2,4-Dimethylphenylamino-propan-2-ol Hypothetical CNS/antitumor
Promethazine Phenothiazine Dimethylamino-propan-2-ol Antihistamine, antipsychotic
Promazine HCl Phenothiazine Dimethylaminopropyl Antipsychotic
1-(2-Chloroethyl)-3-phenothiazinyl-1-urea Phenothiazine Chloroethyl-urea Antiproliferative
1-((2,4-Dimethylphenyl)thio)-propan-2-ol Thioether-propanol 2,4-Dimethylphenylthio Not reported

Q & A

Q. What synthetic methodologies are recommended for high-yield preparation of 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride?

Methodological Answer:

  • Key Steps :
    • Solvent Selection : Methanol or dichloromethane for dissolution and reaction initiation .
    • Reaction Conditions : Reflux at 60–80°C for 12–48 hours to ensure complete conversion .
    • Purification : Column chromatography using n-hexane:ethyl acetate (2:1) gradient, followed by recrystallization in ethyl acetate to isolate the hydrochloride salt .
  • Critical Parameters :
    • pH Adjustment : Acidification with HCl (1M) to precipitate the compound .
    • Yield Optimization : Monitor reaction progress via TLC (silica gel, UV detection) to minimize byproducts .

Q. Which analytical techniques are essential for structural and purity validation of this compound?

Methodological Answer:

  • Structural Confirmation :
    • IR Spectroscopy : Identify key functional groups (e.g., phenolic C-O stretch at 1250 cm⁻¹, secondary amine N-H bend at 1550 cm⁻¹) .
    • Optical Rotation : Measure specific rotation ([α]D) to confirm stereochemical integrity (e.g., reported values range from -15° to +20°) .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention times typically ~8.2–8.5 minutes .
    • Melting Point : Consistent melting range (e.g., 180–185°C) indicates absence of polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of phenothiazine derivatives?

Methodological Answer:

  • Potential Causes :
    • Enantiomeric Purity : Contradictory activity data may arise from undetected racemic mixtures. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee > 98% required for reliable bioactivity studies) .
    • Impurity Profiles : Trace impurities (e.g., unreacted 2,4-dimethylaniline) can modulate receptor binding. Compare batch-specific impurity data (e.g., via LC-MS) with pharmacological outcomes .
  • Experimental Design :
    • Dose-Response Studies : Include multiple batches to assess consistency in IC50 values (e.g., ±10% variation acceptable) .

Q. What strategies improve enantioselective synthesis of this compound to meet pharmacodynamic requirements?

Methodological Answer:

  • Chiral Catalysis :
    • Use (R)-BINAP ligands in asymmetric hydrogenation to favor the desired (S)-enantiomer, achieving ee > 90% .
    • Kinetic Resolution : Optimize reaction time (24–36 hours) to minimize racemization during reflux .
  • Validation :
    • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effect analysis at 220–250 nm .

Q. How should researchers address low solubility of the hydrochloride salt in aqueous buffers during in vitro assays?

Methodological Answer:

  • Solubilization Techniques :
    • Co-Solvents : Use 10% DMSO in PBS (pH 7.4) to achieve 5–10 mg/mL solubility without precipitation .
    • Micellar Systems : Incorporate 0.1% Tween-80 to enhance bioavailability in cell culture media .
  • Validation :
    • Dynamic Light Scattering (DLS) : Confirm particle size < 200 nm to rule out aggregation .

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